molecular formula C14H10Br2FNO B2514322 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol CAS No. 477848-41-2

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol

Cat. No.: B2514322
CAS No.: 477848-41-2
M. Wt: 387.046
InChI Key: RHOVHTSGPYTOHP-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol is a synthetic organic compound with the molecular formula C14H10Br2FNO. It is characterized by the presence of bromine, fluorine, and imine functional groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The bromine and fluorine atoms may also contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-{[(4-chlorobenzyl)imino]methyl}benzenol
  • 2,4-Dibromo-6-{[(4-methylbenzyl)imino]methyl}benzenol
  • 2,4-Dibromo-6-{[(4-nitrobenzyl)imino]methyl}benzenol

Uniqueness

2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2,4-dibromo-6-[(4-fluorophenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2FNO/c15-11-5-10(14(19)13(16)6-11)8-18-7-9-1-3-12(17)4-2-9/h1-6,8,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVHTSGPYTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C(=CC(=C2)Br)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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